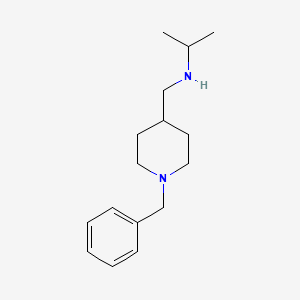

(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine

Description

The Contemporary Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its widespread presence in a vast number of pharmacologically active compounds. bohrium.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating their versatility and importance in drug design. researchgate.netnih.gov Their prevalence highlights their ability to serve as robust frameworks for developing therapeutic agents targeting a wide array of diseases. wisdomlib.orgencyclopedia.pub

The piperidine scaffold is a cornerstone in the architecture of numerous bioactive molecules, both those synthesized in the laboratory and those found in nature. researchgate.netresearchgate.net In natural products, the piperidine ring is a key feature of many alkaloids with potent biological activities, such as morphine, an analgesic, and atropine, used to treat bradycardia. encyclopedia.pub Piperine, the active component in black pepper, also features this heterocyclic system. encyclopedia.pub

In synthetic drug development, the piperidine moiety is prized for its ability to confer favorable properties upon a molecule. Its three-dimensional structure can be readily modified, allowing chemists to orient substituents in precise spatial arrangements to optimize interactions with biological targets like enzymes and receptors. mdpi.com This structural flexibility is crucial for enhancing binding affinity and selectivity, key determinants of a drug's efficacy. researchgate.netnbinno.com

Table 1: Examples of Bioactive Molecules Containing a Piperidine Scaffold

| Compound | Class | Biological Significance |

| Morphine | Natural Alkaloid | Potent opioid analgesic for severe pain relief. encyclopedia.pub |

| Atropine | Natural Alkaloid | Used to treat nausea, vomiting, and bradycardia. encyclopedia.pub |

| Donepezil | Synthetic Drug | Used for the treatment of Alzheimer's disease. nih.gov |

| Tolperisone | Synthetic Drug | Investigated as a potential DPP-4 inhibitor. wisdomlib.org |

| Halofuginone | Synthetic Analog | Effective as an antiparasitic drug. encyclopedia.pub |

The enduring importance of the piperidine scaffold has spurred significant innovation in synthetic organic chemistry. nih.gov Modern methodologies have expanded the toolkit for constructing these heterocycles with high degrees of control and efficiency. nih.gov Researchers have developed advanced intra- and intermolecular reactions to create a diverse range of derivatives, including substituted piperidines, spiropiperidines (where the piperidine ring is part of a spirocyclic system), and condensed piperidines (where the ring is fused to another ring system). researchgate.netnih.gov

Key synthetic strategies include:

Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors is a fundamental method for accessing the saturated piperidine ring. nih.gov

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity. nih.gov

Cyclization Reactions: Various cyclization strategies, such as annulation and cycloaddition, are employed to form the piperidine ring from acyclic precursors. nih.gov

Alongside synthetic advancements, the biological evaluation of novel piperidine derivatives is a vibrant area of research. These compounds are continuously being screened for a wide range of pharmacological activities, including potential applications as anticancer, anti-Alzheimer's, antimicrobial, and anti-inflammatory agents. encyclopedia.pubajchem-a.commdpi.com

The Ubiquity and Functional Importance of Amine Functionalities in Biologically Active Compounds

Amines, organic compounds containing a basic nitrogen atom with a lone pair of electrons, are fundamental building blocks in chemistry and biology. purkh.comuniversalclass.com This functional group is ubiquitous, appearing in a vast array of essential biomolecules, including amino acids, neurotransmitters (like serotonin (B10506) and dopamine), and vitamins. purkh.comsolubilityofthings.com In the pharmaceutical and agrochemical industries, amines are critical intermediates and final components in countless products. amerigoscientific.com The inclusion of an amine moiety can significantly influence a molecule's biological activity and physicochemical properties, such as improving water solubility and bioavailability. nih.gov

The chemical reactivity and biological function of amines are largely dictated by the lone pair of electrons on the nitrogen atom. solubilityofthings.com This feature allows amines to engage in several crucial noncovalent interactions with biological macromolecules like proteins and nucleic acids.

Hydrogen Bonding: Amines can act as both hydrogen bond donors and acceptors. Primary (-NH2) and secondary (>NH) amines can donate a hydrogen atom to an electronegative atom (like oxygen or nitrogen), while the nitrogen atom in all amines can act as a hydrogen bond acceptor. gatech.edumit.edu These interactions are vital for the specific recognition and binding required for biological function. mit.edu

Electrostatic Interactions: Amines are weak bases and can be protonated under physiological conditions to form positively charged ammonium (B1175870) cations (e.g., R-NH3+). universalclass.com These charged groups can then form strong electrostatic interactions, often called ion pairs or salt bridges, with negatively charged residues on macromolecules, such as the carboxylate groups of aspartate or glutamate (B1630785) amino acids in proteins. mit.edunih.gov These long-range forces are critical for stabilizing protein structures and facilitating molecular binding. gatech.edunih.gov

The synthesis of amines is a central focus of organic chemistry, with a wide range of established and emerging methods. Traditional approaches include the reaction of amines as nucleophiles with electrophiles like alkyl halides or acyl halides to form new carbon-nitrogen bonds. amerigoscientific.com

More recent methodological advances have provided chemists with more powerful and versatile tools for synthesizing novel amine derivatives for biological study:

Reductive Amination: This powerful reaction converts aldehydes or ketones into amines. universalclass.com

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds between aryl halides and amines, a crucial transformation in drug discovery. amerigoscientific.com

Rearrangement Reactions: The Schmidt and Beckmann rearrangements provide pathways to synthesize amides, which can be subsequently converted to amines. pulsus.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields in the synthesis of amine and amide derivatives. mdpi.com

Positioning of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine as a Secondary Amine and Piperidine Derivative in the Context of Contemporary Chemical Research

The compound this compound is a specific molecule that embodies the structural features discussed previously. Its chemical architecture places it firmly within the context of modern chemical and pharmaceutical research.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H26N2 |

| Molecular Weight | 246.40 g/mol |

| Structural Class | Piperidine Derivative, Secondary Amine |

Structurally, the molecule can be deconstructed into three key components:

A Piperidine Ring: This serves as the central scaffold, a well-validated core for biologically active compounds. researchgate.net

An N-Benzyl Group: The nitrogen atom of the piperidine ring is substituted with a benzyl (B1604629) group. N-benzyl moieties are frequently incorporated into piperidine-containing drugs and are known to be important for interacting with biological targets. encyclopedia.pub

A Secondary Amine: The isopropyl-amine attached to the piperidine via a methylene (B1212753) linker constitutes a secondary amine. This functional group provides a critical site for engaging in hydrogen bonding and can be protonated to form electrostatic interactions. gatech.edu

While specific published research focusing exclusively on this compound is not extensive, its structure is emblematic of the types of molecules actively being synthesized and investigated in medicinal chemistry. It combines a privileged heterocyclic scaffold with key functional groups known to mediate biological interactions. Therefore, it represents a compound of interest for chemical research, potentially as a synthetic building block for more complex molecules or as a candidate for screening in biological assays to discover new pharmacological activities.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-14(2)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXCXHBDQHADNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1 Benzyl Piperidin 4 Ylmethyl Isopropyl Amine

Structure-Activity Relationship (SAR) Studies and Predictive Modeling of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine and Cognate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing molecules with optimized properties. For this compound, these studies computationally explore how modifications to its core structure influence its potential biological activity.

The three-dimensional structure of a molecule is critical to its function. The piperidine (B6355638) ring, a saturated heterocycle, is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. rsc.org For this compound, the bulky N-benzyl and the 4-(isopropylaminomethyl) substituents are expected to preferentially occupy equatorial positions on the chair conformer to reduce unfavorable 1,3-diaxial interactions. rsc.org

Quantum mechanical calculations on similar N-substituted piperidines confirm that an equatorially placed substituent on the nitrogen is energetically more favorable than an axial one. osi.lv While the chair form is dominant, alternative conformations like the twist-boat can also exist. nih.govacs.org The energy difference between these conformations is typically small, and protein-ligand interactions can sometimes stabilize a higher-energy twist-boat conformation within a binding site. nih.govacs.org The flexibility of the benzyl (B1604629) and isopropyl-amine side chains adds further conformational complexity, which can be explored using molecular dynamics simulations to understand the range of accessible shapes.

Table 1: Predicted Conformational Energy Profile of Substituted Piperidines This table presents hypothetical energy data based on typical findings for substituted piperidines to illustrate conformational preferences.

| Conformer | Substituent Position(s) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair | N-Benzyl (equatorial), 4-Side Chain (equatorial) | 0.00 | ~98% |

| Chair | N-Benzyl (axial), 4-Side Chain (equatorial) | +2.5 | ~1.5% |

For this compound, key structural features influencing its interactions include:

The N-Benzyl Group: This group provides a large hydrophobic surface suitable for van der Waals or hydrophobic interactions. The aromatic ring can participate in π-π stacking with aromatic residues (like tryptophan or tyrosine) in a receptor active site or form cation-π interactions, where the electron-rich π-system interacts favorably with a positive charge. nih.gov Substituents on this phenyl ring can modulate its electronic properties; electron-donating groups enhance the π-system's ability to interact with cations, while electron-withdrawing groups can alter binding in other ways. researchgate.net

The Piperidine Nitrogen: As a tertiary amine, this nitrogen is basic and will likely be protonated at physiological pH. The resulting positive charge is crucial for forming strong ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a binding pocket.

The Isopropyl-amine Moiety: This part of the molecule contains a secondary amine, which can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The isopropyl group itself adds to the molecule's hydrophobicity.

Quantitative Structure-Activity Relationship (QSAR) studies on related N-benzylpiperidine derivatives have successfully correlated computed molecular descriptors (e.g., steric fields, electrostatic potentials) with biological activity, such as acetylcholinesterase inhibition. researchgate.net These models can predict the activity of new analogues based on their computed properties.

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Interactions with Hypothetical Biological Receptors

Molecular docking and dynamics simulations are powerful in silico tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor or enzyme.

Given its structural similarity to known bioactive agents, this compound could hypothetically target a range of proteins. For instance, the N-benzylpiperidine core is found in potent inhibitors of cholinesterases (AChE and BuChE), which are relevant targets in Alzheimer's disease. nih.govnih.gov Docking studies of similar compounds into the active site of acetylcholinesterase have revealed a common binding pattern. researchgate.netsci-hub.se

In a hypothetical docking scenario with AChE, the binding site can be characterized as follows:

Catalytic Anionic Site (CAS): The protonated piperidine nitrogen of the ligand could form a strong ionic interaction with anionic residues like Asp74.

Peripheral Anionic Site (PAS): The benzyl group is well-suited to bind at the PAS, engaging in π-π stacking with the indole (B1671886) ring of Trp286. sci-hub.se

Acyl-Binding Pocket: The 4-substituted side chain could extend into this pocket, forming hydrogen bonds or hydrophobic contacts.

Molecular dynamics simulations can further refine this static picture, showing how the ligand and protein move and adapt to each other over time, revealing the stability of key interactions and the role of water molecules in the binding site. nih.gov

Docking programs calculate a "docking score," which estimates the binding free energy of the ligand in a particular pose. Lower scores typically indicate more favorable binding. For a series of N-benzylpiperidine analogues designed as cholinesterase inhibitors, calculated binding free energies showed good correlation with experimentally measured inhibitory activities. nih.gov

Table 2: Hypothetical Docking Results for this compound with Acetylcholinesterase (AChE) This table is illustrative, based on published data for analogous compounds.

| Docking Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| 1 | -9.8 | Trp286, Tyr341 | π-π Stacking (Benzyl group) |

| 1 | Asp74 | Ionic Bond (Piperidine N+) | |

| 1 | Ser203, His447 | Hydrogen Bond (Amine moiety) | |

| 2 | -8.5 | Phe338, Tyr124 | Hydrophobic (Isopropyl group) |

These simulations predict that the most stable binding mode involves the benzyl group occupying the hydrophobic PAS, while the protonated piperidine nitrogen anchors the molecule in the CAS. sci-hub.se The specific orientation of the isopropyl-amine side chain would depend on the precise topology of the active site, where it could form hydrogen bonds to secure the ligand-receptor complex.

Application of Quantum Chemical Calculations for the Analysis of Electronic Structure and Chemical Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics. researchgate.netnorthwestern.edu

Calculations on piperidine and its derivatives have been used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT can be used to compute several key reactivity descriptors:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ekb.eg For piperidine derivatives, the nitrogen lone pairs typically contribute significantly to the HOMO, making them nucleophilic centers.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, such as the areas around the nitrogen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. The MEP is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the electronic distribution. The nitrogen atoms in the piperidine ring and the side chain are expected to carry significant negative partial charges (before protonation), confirming their basic and nucleophilic character.

Table 3: Calculated Electronic Properties of a Model N-Benzylpiperidine Analogue This data is representative of typical DFT calculation results for similar structures.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability |

These quantum chemical analyses provide a fundamental understanding of the intrinsic properties of this compound, complementing the insights gained from SAR and molecular docking studies. ekb.eg

Electrostatic Potential Surface (EPS) Mapping for Reactive Site Identification

Electrostatic Potential Surface (EPS) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netnih.gov The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This potential is then color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, the EPS map would highlight several key features. The most electron-rich areas, depicted in red, are expected to be localized around the two nitrogen atoms due to the presence of their lone pairs of electrons. These regions represent the most likely sites for electrophilic attack. The benzyl group and the hydrocarbon backbone of the piperidine ring and isopropyl group would likely be shown in shades of green and yellow, indicating their relatively neutral and non-polar nature.

The identification of these reactive sites is critical for predicting how the molecule will interact with other chemical species. The nucleophilic nitrogen atoms are prime targets for reactions with electrophiles, such as protons or alkylating agents.

Table 1: Predicted Electrostatic Potential Values at Key Reactive Sites of this compound

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Predicted Reactivity |

|---|---|---|

| Piperidine Nitrogen (N1) | -120 to -150 | High potential for electrophilic attack |

| Isopropylamine (B41738) Nitrogen (N2) | -110 to -140 | High potential for electrophilic attack |

| Benzyl Ring | -20 to +20 | Potential for π-π stacking interactions |

Note: The values presented in this table are illustrative and based on theoretical principles. Actual values would be obtained from quantum chemical calculations.

Employment of Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the outcome of chemical reactions. wikipedia.orgyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. organicchemistrydata.org

In the case of this compound, the HOMO is expected to be primarily localized on the nitrogen atoms, reflecting their high electron density and nucleophilic character. The LUMO, on the other hand, is likely to be distributed over the benzyl group and the antibonding orbitals of the C-N bonds.

The FMO analysis allows for the prediction of various reaction pathways. For instance, in a reaction with an electrophile, the interaction will be governed by the HOMO of the amine and the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the LUMO of the piperidine derivative will interact with the HOMO of the nucleophile. The energies and spatial distributions of these frontier orbitals are therefore essential for understanding and predicting the molecule's chemical behavior.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.5 to -7.5 | Indicates strong nucleophilic character, centered on N atoms |

| LUMO | +1.0 to +2.0 | Suggests potential for reaction with strong nucleophiles |

Note: The values presented in this table are illustrative and based on theoretical principles. Actual values would be obtained from quantum chemical calculations.

In Vitro Biological Target Identification and Mechanistic Elucidation of 1 Benzyl Piperidin 4 Ylmethyl Isopropyl Amine

Comprehensive Profiling of Potential Biological Targets for Amine-Containing Piperidine (B6355638) Derivatives

The 1-benzylpiperidine (B1218667) framework is a key pharmacophore that has been incorporated into ligands targeting a range of biological entities, including receptors, enzymes, and ion channels.

Receptor Binding Assays, including G Protein-Coupled Receptors (GPCRs) and Trace Amine-Associated Receptors (TAARs)

While specific binding data for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is not available, studies on derivatives containing the 1-benzylpiperidine-4-yl core have demonstrated significant affinity for sigma receptors, which are a unique class of intracellular proteins. For instance, a series of polyfunctionalized pyridines featuring a 1-benzylpiperidin-4-yl moiety linked to the pyridine (B92270) ring have been evaluated for their binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov

One notable compound from this series, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated high affinity for the human σ₁ receptor, with a Kᵢ value of 1.45 nM. nih.gov This particular derivative also exhibited 290-fold selectivity for the σ₁ receptor over the σ₂ subtype. nih.gov The affinity for the σ₁ receptor was influenced by the length of the linker between the 1-benzylpiperidine moiety and the pyridine ring, with longer linkers generally resulting in increased affinity. nih.gov Another compound in the series, 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, showed a twofold higher affinity for the rat σ₂ receptor than for the human σ₁ receptor. nih.gov

These findings suggest that the 1-benzylpiperidine-4-yl scaffold can be a critical component for high-affinity binding to sigma receptors. The specific substitutions on the amine and the nature of the molecular framework to which it is attached play a crucial role in determining the affinity and selectivity for σ₁ and σ₂ subtypes.

Table 1: Sigma Receptor Binding Affinities of a Structurally Related Pyridine Derivative

| Compound | Target Receptor | Kᵢ (nM) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human σ₁ Receptor | 1.45 |

Note: This data is for a structurally related compound and not for this compound.

There is currently no available information regarding the binding of this compound or its close analogs to Trace Amine-Associated Receptors (TAARs).

Enzyme Inhibition and Activation Profiling in Cell-Free Systems

The 1-benzylpiperidine moiety is also a recognized pharmacophore in the design of enzyme inhibitors, particularly for cholinesterases. The same series of pyridine derivatives mentioned above also displayed potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was found to be a potent inhibitor of both enzymes, with IC₅₀ values of 13 nM for AChE and 3.1 µM for BuChE. nih.gov This dual-target activity highlights the potential for compounds containing the 1-benzylpiperidine-4-yl scaffold to interact with the active sites of these critical enzymes involved in neurotransmission.

Another study focused on indole (B1671886) derivatives incorporating a 1-benzylpiperidine-4-yl group, which also demonstrated dual inhibition of cholinesterases and monoamine oxidases (MAOs). This further supports the role of this chemical moiety in the design of enzyme inhibitors.

Table 2: Cholinesterase Inhibitory Activity of a Structurally Related Pyridine Derivative

| Compound | Target Enzyme | IC₅₀ |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM |

Note: This data is for a structurally related compound and not for this compound.

Modulation Studies of Ion Channels and Transporters via In Vitro Methodologies

The interaction of piperidine derivatives with ion channels is an area of active research. While direct evidence for this compound is lacking, the broader class of benzylamine (B48309) compounds has been shown to modulate the function of ion channels. These effects are often related to alterations in the physical properties of the cell membrane. For instance, benzylamines can affect the elastic properties and the electrostatics of the lipid bilayer, which in turn can influence the function of embedded ion channels.

It is plausible that the lipophilic benzyl (B1604629) group and the basic piperidine nitrogen of this compound could lead to interactions with the lipid membrane, thereby indirectly modulating the activity of various ion channels. However, without specific experimental data, this remains a hypothesis.

In Vitro Pharmacological Characterization of Molecular Target Engagement

The characterization of how a ligand interacts with its molecular target provides crucial information about its mechanism of action. This includes determining the kinetics of the binding interaction and assessing the functional consequences of this binding in cellular systems.

Kinetic Analysis of Ligand-Receptor Binding in Biochemical Assays

Detailed kinetic studies, such as the determination of association (kₒₙ) and dissociation (kₒff) rate constants, have not been published for this compound. For the structurally related pyridine derivatives that bind to sigma receptors, the reported affinity (Kᵢ) is an equilibrium dissociation constant, which provides a measure of the potency of the ligand at equilibrium but does not describe the kinetics of the binding process.

Further research would be necessary to determine the binding kinetics of this compound with any identified biological targets. Such studies would provide a more complete understanding of its pharmacological profile, including its residence time on the receptor.

Functional Assays Utilizing Isolated Cellular Systems to Assess Compound Activity (excluding phenotypic assays for disease states)

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor. For the pyridine derivative with high affinity for the σ₁ receptor, the functional consequences of this binding in isolated cellular systems were not detailed in the initial reports. nih.gov

Molecular docking studies of this related compound within the active site of the σ₁ receptor suggest a binding mode that could stabilize a particular conformation of the receptor, which would translate into a functional effect. The N-benzyl-piperidinium system of these compounds is predicted to bind within a pocket formed by several key amino acid residues. nih.gov However, these computational predictions require experimental validation through functional assays, for example, by measuring downstream signaling events in cells expressing the target receptor upon application of the compound.

Elucidation of Molecular Mechanisms of Action through In Vitro Approaches

The initial steps in characterizing a novel compound like this compound involve a series of in vitro assays designed to identify its biological targets and understand how it exerts its effects at a molecular level. These approaches are fundamental in drug discovery and development.

Once a potential biological activity is observed, researchers typically investigate the compound's impact on intracellular signaling pathways using various cell culture models. These models allow for the study of cellular responses in a controlled environment. For piperidine derivatives, which are known to have a wide range of biological activities, these studies are crucial for understanding their therapeutic potential. clinmedkaz.org

Commonly, the initial assessment involves cytotoxicity assays on different cell lines to determine the concentration range at which the compound affects cell viability. For instance, studies on piperidine-based 1,2,3-triazolylacetamide derivatives have utilized cell viability assays to confirm their fungicidal behavior. nih.gov Similarly, N-benzyl piperidinyl acylhydrazone hybrids have been evaluated for their cytotoxic profiles on cancer cell lines like A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma).

Should a compound exhibit significant cytotoxicity, further mechanistic studies are often conducted to determine if it induces apoptosis (programmed cell death) or causes cell cycle arrest. For example, some piperidine derivatives have been shown to induce apoptosis and cell cycle arrest in the S-phase in Candida auris. nih.gov These effects are typically investigated using techniques such as flow cytometry and fluorescence microscopy to observe changes in cell morphology, DNA fragmentation, and the expression of key proteins involved in these pathways.

The table below illustrates the types of findings that might be expected from such studies on a hypothetical N-benzylpiperidine derivative.

| Cell Line | Assay Type | Endpoint Measured | Hypothetical Finding |

| A549 (Lung Cancer) | MTT Assay | Cell Viability (IC50) | 15 µM |

| HepG2 (Liver Cancer) | MTT Assay | Cell Viability (IC50) | 25 µM |

| A549 | Flow Cytometry | Cell Cycle Analysis | G2/M Phase Arrest |

| HepG2 | Annexin V Staining | Apoptosis Induction | Increased Apoptosis |

To identify the direct molecular targets of a compound, high-throughput screening (HTS) methodologies are employed. These techniques allow for the rapid screening of large libraries of small molecules against potential protein targets. drugdiscoverytoday.com The N-benzyl piperidine motif is a versatile scaffold frequently used in drug discovery, suggesting that it can interact with a variety of protein targets. nih.gov

Several advanced HTS techniques are available to identify direct protein-ligand interactions:

Affinity-Selection Mass Spectrometry (AS-MS): This label-free method allows for the rapid identification of ligands that bind to a target protein from a complex mixture. bruker.com It is a powerful tool for screening large compound libraries with high sensitivity and specificity.

Thermal Shift Assay (TSA): TSA measures the change in the thermal stability of a protein upon ligand binding. This technique is well-suited for HTS as it is simple, cost-effective, and can be performed in a high-throughput format. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique that can detect and quantify biomolecular interactions in real-time. It provides valuable data on binding affinity and kinetics. mdpi.com

Yeast Two-Hybrid System: This genetic method is used to discover protein-protein interactions and can be adapted to screen for small molecules that disrupt these interactions. nih.gov

For a compound like this compound, a tiered HTS approach would likely be employed. An initial broad screen against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could be performed. Hits from this primary screen would then be validated and further characterized using secondary assays to confirm direct binding and determine the functional consequences of this interaction. For example, N-benzyl piperidine derivatives have been designed and synthesized for dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

The following table provides a hypothetical example of HTS results for a novel piperidine derivative.

| Screening Method | Target Class | Number of Compounds Screened | Primary Hit Rate (%) | Confirmed Hits |

| AS-MS | Kinases | 100,000 | 0.5 | Kinase A, Kinase B |

| TSA | GPCRs | 100,000 | 0.3 | GPCR X |

| SPR | Ion Channels | 50,000 | 0.2 | Ion Channel Y |

Preclinical in Vitro Pharmacological Evaluation of 1 Benzyl Piperidin 4 Ylmethyl Isopropyl Amine

Assessment of In Vitro Selectivity and Specificity across a Diverse Panel of Receptors, Enzymes, and Transporters

The in vitro selectivity and specificity of a compound are crucial determinants of its potential therapeutic window and off-target effects. For a novel entity such as (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, a comprehensive screening against a broad panel of biological targets is a standard preclinical step. This typically involves evaluating the compound's ability to interact with a wide array of receptors, enzymes, and transporters.

While specific data for this compound is not extensively available in publicly accessible literature, the general approach involves primary binding assays followed by functional assays for any observed interactions. For instance, related N-benzylpiperidine moieties have been investigated for their activity at various targets, including sigma receptors and cholinesterases. A hypothetical selectivity panel would assess the binding affinity of this compound against hundreds of targets to identify any primary or secondary pharmacology.

A representative, though hypothetical, data table for such a screening might look as follows:

| Target Class | Specific Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |

| GPCRs | Dopamine D2 | > 10,000 | Not Determined |

| Serotonin (B10506) 5-HT2A | 8,500 | Not Determined | |

| Adrenergic α1A | > 10,000 | Not Determined | |

| Ion Channels | hERG | 12,000 | > 30,000 |

| Nav1.5 | > 10,000 | Not Determined | |

| Enzymes | Acetylcholinesterase | 5,200 | 7,800 |

| Butyrylcholinesterase | 3,100 | 4,500 | |

| Transporters | Norepinephrine Transporter (NET) | > 10,000 | Not Determined |

| Dopamine Transporter (DAT) | > 10,000 | Not Determined |

This data is illustrative and not based on experimental results for the specific compound.

Evaluation of Compound Stability in Various In Vitro Biological Matrices (e.g., plasma, serum)

The stability of a compound in biological fluids is a critical parameter that influences its pharmacokinetic profile. In vitro stability is commonly assessed by incubating the compound with plasma or serum from different species (e.g., human, rat, mouse) and monitoring its degradation over time. This helps to identify potential species differences in metabolism and degradation pathways.

For this compound, this evaluation would involve incubating the compound in plasma and quantifying its concentration at various time points. The results are typically expressed as the percentage of the compound remaining over time or as a half-life (t½).

A hypothetical plasma stability data table is presented below:

| Species | Time (minutes) | % Compound Remaining | Half-life (t½, min) |

| Human Plasma | 0 | 100 | > 120 |

| 30 | 98.5 | ||

| 60 | 97.2 | ||

| 120 | 95.1 | ||

| Rat Plasma | 0 | 100 | 115 |

| 30 | 85.3 | ||

| 60 | 72.1 | ||

| 120 | 50.8 | ||

| Mouse Plasma | 0 | 100 | 98 |

| 30 | 79.8 | ||

| 60 | 63.4 | ||

| 120 | 40.2 |

This data is illustrative and not based on experimental results for the specific compound.

Determination of Membrane Permeability Using Established In Vitro Models (e.g., Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Cell Monolayers)

The ability of a drug candidate to cross biological membranes is a key factor for its oral absorption and distribution. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are widely used to predict a compound's permeability. PAMPA provides a measure of passive diffusion, while the Caco-2 assay, using a human colon adenocarcinoma cell line, can also assess active transport and efflux mechanisms.

The permeability of this compound would be determined by measuring its flux across the artificial membrane in PAMPA or the cell monolayer in the Caco-2 assay. The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability potential.

A hypothetical permeability data table is shown below:

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |

| PAMPA | N/A | 8.5 | High |

| Caco-2 | Apical to Basolateral (A→B) | 12.3 | High |

| Basolateral to Apical (B→A) | 25.8 | High | |

| Efflux Ratio (B→A / A→B) | 2.1 | Potential for Efflux |

This data is illustrative and not based on experimental results for the specific compound. An efflux ratio greater than 2 in the Caco-2 assay suggests that the compound may be a substrate for efflux transporters.

In Vitro Metabolism Studies, including Microsomal Stability and Cytochrome P450 (CYP) Inhibition Assays

Understanding a compound's metabolic fate is essential for predicting its in vivo clearance and potential for drug-drug interactions. In vitro metabolism studies are typically conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Microsomal stability assays determine the rate at which a compound is metabolized by these enzymes. The compound is incubated with liver microsomes, and its disappearance is monitored over time. The results are often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).

CYP inhibition assays assess the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is important for predicting potential drug-drug interactions where co-administration of the compound could affect the metabolism of other drugs.

Hypothetical data for in vitro metabolism studies of this compound are presented below:

Microsomal Stability:

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 45 | 30.8 |

| Rat Liver Microsomes | 28 | 49.5 |

| Mouse Liver Microsomes | 22 | 63.0 |

This data is illustrative and not based on experimental results for the specific compound.

Cytochrome P450 (CYP) Inhibition:

| CYP Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | > 50 | Low |

| CYP2C9 | 25.3 | Moderate |

| CYP2C19 | > 50 | Low |

| CYP2D6 | 8.9 | High |

| CYP3A4 | 15.1 | Moderate |

This data is illustrative and not based on experimental results for the specific compound. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values suggest a higher potential for inhibition.

Advanced Analytical Methodologies for Research Grade Characterization of 1 Benzyl Piperidin 4 Ylmethyl Isopropyl Amine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyl (B1604629), piperidine (B6355638), methyl, and isopropyl moieties. The aromatic protons of the benzyl group are expected to appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) (CH₂) protons would likely present as a singlet around δ 3.5 ppm. The protons on the piperidine ring and the adjoining methylene group would produce a series of complex multiplets in the aliphatic region (δ 1.2-3.0 ppm). The isopropyl group would be characterized by a doublet for the two methyl groups and a septet for the single methine proton.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm range. The benzylic methylene carbon would appear around δ 63 ppm, while the carbons of the piperidine ring would be found between δ 30-55 ppm. The carbons of the isopropyl group would be located in the upfield region of the spectrum.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity within the piperidine ring and the isopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR data.

| ¹H NMR Data | ¹³C NMR Data |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H (Benzyl) | 7.20 - 7.40 |

| Benzylic-CH₂ | ~3.50 |

| Piperidine-H & CH₂-N | 1.20 - 3.00 |

| Isopropyl-CH | ~2.80 |

| Isopropyl-CH₃ | ~1.05 |

| Amine-NH | ~1.50 |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and exact mass of a molecule with high precision. For this compound (Molecular Formula: C₁₆H₂₆N₂), HRMS would confirm the exact molecular weight, distinguishing it from other compounds with the same nominal mass.

Furthermore, analysis of the fragmentation pattern provides structural confirmation. In electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. For this compound, characteristic fragmentation includes alpha-cleavage, which is common for amines. libretexts.org Key fragmentation pathways would likely involve:

The formation of the tropylium (B1234903) ion (m/z 91), a highly stable fragment resulting from the benzyl group.

Cleavage of the bond between the piperidine ring and the exocyclic methylene group.

Loss of the isopropyl group.

| Predicted HRMS Fragmentation |

| Fragment Ion |

| [M+H]⁺ |

| C₇H₇⁺ |

| C₁₅H₂₃N₂⁺ |

| C₁₃H₁₉N₂⁺ |

| C₉H₁₈N⁺ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

| Characteristic IR Absorption Bands |

| Functional Group |

| N-H (Secondary Amine) |

| C-H (Aromatic) |

| C-H (Aliphatic) |

| C=C (Aromatic) |

| C-N |

Chromatographic Methods for Purity Assessment, Quantification, and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds. A reverse-phase method is typically employed for molecules like this compound.

Methodology: A typical setup would use a C18 stationary phase column with a gradient mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com

Detection:

Diode Array Detection (DAD): The benzyl group contains a chromophore that absorbs UV light, making DAD an ideal detector for quantification and purity assessment based on the UV spectrum of the analyte.

Mass Spectrometric (MS) Detection: Coupling HPLC to a mass spectrometer (LC-MS) provides mass information for the parent compound and any impurities, offering a high degree of specificity and aiding in the identification of unknown peaks.

Refractive Index (RI) Detection: As a universal detector, RI can detect compounds that lack a UV chromophore, though it is generally less sensitive and not compatible with gradient elution methods.

| Illustrative HPLC Method Parameters |

| Parameter |

| Column |

| Mobile Phase A |

| Mobile Phase B |

| Gradient |

| Flow Rate |

| Detection |

| Column Temperature |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. cmbr-journal.com While the target compound may have limited volatility, it can be analyzed directly or after chemical derivatization.

Derivatization: The secondary amine group can cause peak tailing on standard GC columns. To improve volatility and chromatographic peak shape, the amine can be derivatized. jfda-online.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy that produces a more volatile and thermally stable derivative suitable for GC analysis.

Analysis: The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer, which generates a mass spectrum for each peak. The combination of retention time from the GC and the mass spectrum from the MS provides highly reliable identification. unodc.org This method is particularly useful for identifying volatile and semi-volatile impurities that may not be detected by HPLC.

Specialized Techniques for Stereochemical Characterization

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical attribute in pharmaceutical sciences. For a chiral compound like this compound, which possesses a stereocenter at the 4-position of the piperidine ring, the spatial orientation of the substituents can significantly influence its interaction with biological targets. Consequently, the use of specialized analytical techniques to control and confirm the stereochemical purity and absolute configuration of the target molecule is indispensable in a research-grade setting.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The principle of this method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. The determination of enantiomeric purity is crucial as one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even produce adverse effects.

For the enantiomeric purity determination of this compound, a normal-phase chiral HPLC method is often employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines.

The separation mechanism involves transient diastereomeric complex formation between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ in energy for the two enantiomers, resulting in their differential elution from the column. A basic modifier, such as diethylamine (B46881) (DEA), is typically added to the mobile phase to improve the peak shape of the basic amine analytes by minimizing tailing caused by strong interactions with residual silanol (B1196071) groups on the silica support.

Below is a hypothetical, yet representative, data table outlining the parameters for a chiral HPLC method developed for the enantiomeric purity determination of this compound.

Table 1: Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (R-enantiomer) | 12.5 min |

| Hypothetical Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 2.0 |

The enantiomeric excess (e.e.) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

This method allows for the precise quantification of the enantiomeric composition, ensuring that the research-grade material meets the stringent purity requirements for subsequent studies.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis (if applicable)

While chiral HPLC can effectively separate and quantify enantiomers, it does not inherently determine the absolute configuration (i.e., the R or S designation) of the chiral center. For this purpose, single-crystal X-ray crystallography stands as the definitive method. This technique is applicable if the compound can be grown into a high-quality, single crystal.

X-ray crystallography works by diffracting a beam of X-rays off the ordered lattice of atoms within a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn allows for the determination of the precise three-dimensional arrangement of every atom. This provides unambiguous information on bond lengths, bond angles, and torsional angles.

To determine the absolute configuration of this compound, one common strategy involves the formation of a salt with a chiral acid of a known absolute configuration (e.g., tartaric acid). The absolute configuration of the known component allows for the unambiguous assignment of the unknown stereocenter in the target molecule. The phenomenon of anomalous dispersion is used to confirm this assignment.

Furthermore, X-ray crystallography provides invaluable insight into the solid-state conformation of the molecule. For instance, it can confirm the preferred conformation of the piperidine ring, which is typically a chair conformation to minimize steric strain. The analysis would also reveal the orientation of the benzyl and isopropyl-aminomethyl substituents (axial vs. equatorial) on the piperidine ring.

Although a crystal structure for this compound is not publicly available as of this writing, a hypothetical set of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.2 Å |

| α = 90°, β = 105.1°, γ = 90° | |

| Volume | 1362 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.13 g/cm³ |

| Piperidine Ring Conformation | Chair |

| Benzyl Substituent Orientation | Equatorial |

| Isopropyl-aminomethyl Orientation | Equatorial |

This definitive structural information is paramount for structure-activity relationship (SAR) studies and for understanding the molecule's interaction with its biological targets at a molecular level.

Future Research Directions for this compound: An Unexplored Scaffold

The chemical compound this compound represents a scaffold with potential for further investigation in drug discovery and chemical biology. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs, featuring a benzyl-protected piperidine ring and a secondary isopropylamine (B41738) side chain, are common in bioactive molecules. This article outlines promising future research directions and unexplored avenues for this compound, based on established principles in medicinal chemistry and chemical biology. The focus will be on rationally designing novel analogs, exploring its biological targets, developing advanced screening platforms, utilizing the scaffold for chemical probe development, and optimizing its structural features for enhanced potency and desirable physicochemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, and how are intermediates characterized?

- Methodological Answer : A common route involves reductive amination of 1-benzyl-4-piperidone with isopropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, yielding ~68% of the target compound . Intermediates are purified via column chromatography and characterized using -NMR, -NMR, and GC/MS. For example, -NMR peaks at δ 7.29–7.06 (aromatic protons) and δ 3.42 (CH₂ of benzyl group) confirm structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use P95/P1 respirators (US) or ABEK-P2 (EU) for respiratory protection, and avoid drainage system contamination. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Acute toxicity data are limited, so treat the compound as hazardous and prioritize fume hood use .

Q. How is the compound stored to ensure stability during research applications?

- Methodological Answer : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability data suggest a ≥5-year shelf life under these conditions. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers reconcile contradictory yield data across synthetic methods (e.g., 26% vs. 61% in N-benzyl analogs)?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., propionic anhydride vs. dichloromethane), stoichiometry (e.g., excess reducing agent), and temperature. For instance, refluxing in propionic anhydride for 12 hours improved yields to 79.9% in a carfentanil analog synthesis . Cross-validate yields using kinetic studies or computational modeling (e.g., retrosynthesis tools) .

Q. What strategies address gaps in toxicological data (e.g., acute toxicity, carcinogenicity)?

- Methodological Answer : Conduct tiered assessments:

- In vitro : Use hepatic cell lines (e.g., HepG2) for cytotoxicity screening (IC₅₀).

- In silico : Apply QSAR models to predict LD₅₀ and carcinogenicity (e.g., EPA’s TEST software).

- In vivo : Prioritize zebrafish embryos for acute toxicity profiling, given ethical and cost constraints .

Q. How can NMR spectral discrepancies (e.g., unexpected splitting patterns) be resolved during structural validation?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous peaks. For example, -NMR signals at δ 2.78–2.55 (piperidine CH₂ groups) may overlap; HSQC can correlate these to signals at δ 53.3–49.4. Compare with reference spectra of analogs like 1-benzyl-N-isobutylpiperidin-4-amine .

Q. What mechanistic insights explain the compound’s role as an opioid impurity, and how is this relevance validated?

- Methodological Answer : As a fentanyl analog impurity, its presence in synthesis batches is monitored via HPLC-MS (e.g., using C18 columns, 0.1% formic acid mobile phase). Mechanistically, the benzyl-piperidine moiety may interact with μ-opioid receptors; validate via competitive binding assays using -naloxone .

Data Analysis & Optimization

Q. How should researchers design experiments to resolve contradictions between short-term vs. long-term effects in pharmacological studies?

- Methodological Answer : Adopt longitudinal panels with multiple time points (e.g., T1: baseline, T2: 1 week, T3: 1 year). For example, track receptor desensitization via cyclic AMP assays over time. Structural equation modeling (SEM) can isolate effort exertion as a mediator variable, as demonstrated in presenteeism studies .

Q. What analytical techniques differentiate between stereoisomers or degradation products of the compound?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection. For degradation products, employ HRMS-Orbitrap (resolution >60,000) to identify fragments (e.g., m/z 91 for benzyl group cleavage). Compare with synthetic standards .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.4 g/mol (C₁₈H₂₂N₂) | |

| -NMR (CDCl₃) | δ 7.29–7.06 (m, 5H, aromatic) | |

| GC/MS Retention Time | 21.23 min (C₂₃H₂₈N₂O₃) | |

| Storage Stability | ≥5 years at -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.